2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride
CAS No.: 73606-13-0
Cat. No.: VC2001923
Molecular Formula: C5H5F5O3S
Molecular Weight: 240.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73606-13-0 |
|---|---|
| Molecular Formula | C5H5F5O3S |
| Molecular Weight | 240.15 g/mol |
| IUPAC Name | 1,1,2,2-tetrafluoro-2-prop-2-enoxyethanesulfonyl fluoride |
| Standard InChI | InChI=1S/C5H5F5O3S/c1-2-3-13-4(6,7)5(8,9)14(10,11)12/h2H,1,3H2 |
| Standard InChI Key | IMNCTHAFGYFIOE-UHFFFAOYSA-N |
| SMILES | C=CCOC(C(F)(F)S(=O)(=O)F)(F)F |
| Canonical SMILES | C=CCOC(C(F)(F)S(=O)(=O)F)(F)F |
Introduction
2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride is identified through multiple systematic names and identifiers that provide essential reference points for researchers and manufacturers. This organofluorine compound is characterized by specific molecular parameters that define its unique chemical identity.
Basic Identifiers
The compound is precisely identified through the following standardized parameters:
| Parameter | Value |
|---|---|
| CAS Number | 73606-13-0 |
| Molecular Formula | C₅H₅F₅O₃S |
| Molecular Weight | 240.15 g/mol |
| IUPAC Name | 1,1,2,2-tetrafluoro-2-prop-2-enoxyethanesulfonyl fluoride |
| MDL Number | MFCD03095419 |
| PubChem Compound ID | 2782219 |
Synonyms and Alternative Nomenclature
The compound is known by several synonyms in scientific literature and commercial contexts:
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2-(Allyloxy)-1,1,2,2-tetrafluoroethanesulphonyl fluoride
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2-Allyloxyperfluoroethanesulfonyl fluoride
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2-[(Prop-2-en-1-yl)oxy]-1,1,2,2-tetrafluoroethanesulphonyl fluoride
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Ethanesulfonyl fluoride, 1,1,2,2-tetrafluoro-2-(2-propen-1-yloxy)-
Chemical Identifiers
For computational and database purposes, the compound is characterized by the following identifiers:
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C5H5F5O3S/c1-2-3-13-4(6,7)5(8,9)14(10,11)12/h2H,1,3H2 |
| InChIKey | IMNCTHAFGYFIOE-UHFFFAOYSA-N |
| SMILES | C=CCOC(C(F)(F)S(=O)(=O)F)(F)F |
| Canonical SMILES | C=CCOC(C(F)(F)S(=O)(=O)F)(F)F |
| European Community (EC) Number | 671-609-2 |
| DSSTox Substance ID | DTXSID40381986 |
These standard identifiers ensure unambiguous identification and facilitate information retrieval across chemical databases, regulatory systems, and research literature .
Chemical Structure and Properties
Structural Characteristics
2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride possesses a complex molecular architecture characterized by several distinct functional groups. The molecule contains a tetrafluoroethane backbone with an attached sulfonyl fluoride group (SO₂F) and an allyloxy substituent (CH₂=CH-CH₂O-). This unique combination of fluorinated moieties and an unsaturated substituent contributes to its chemical reactivity and potential applications.
The core structure includes:
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A perfluorinated ethane segment with four fluorine atoms
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A reactive sulfonyl fluoride group
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An allyloxy group featuring a terminal carbon-carbon double bond
This structural arrangement creates a molecule with both electron-withdrawing fluorinated regions and a potentially reactive unsaturated moiety, resulting in distinctive chemical behavior .
Physical Properties
The physical characteristics of 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride have been experimentally determined and documented:
| Property | Value | Source |
|---|---|---|
| Physical State | Liquid | |
| Color | Clear | |
| Boiling Point | 112-114 °C | |
| Density | 1.49 g/ml | |
| Flash Point | 43.7 °C | |
| Refractive Index | 1.367 | |
| XLogP3 | 2.75470 | |
| Topological Polar Surface Area | 51.8 Ų |
The compound exists as a clear liquid at standard conditions, with a moderate boiling point that suggests limited volatility. Its density exceeds that of water, and its calculated partition coefficient (XLogP3) indicates moderate lipophilicity .
Chemical Classification
2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride belongs to several chemical classifications:
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Organofluorine compounds
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Sulfonyl fluorides
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Ethers (specifically allyl ethers)
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Per- and polyfluoroalkyl substances (PFAS)
The compound's classification as a PFAS is particularly notable given increasing regulatory attention to this class of chemicals. It contains a perfluorinated segment within its structure, which contributes to its environmental persistence and potential biological interactions .
Synthesis and Manufacturing
Manufacturing Considerations
Commercial production of this compound involves specialized equipment capable of handling corrosive fluorinating agents and reactive intermediates. The manufacturing process must address:
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Hazards associated with fluorinated reagents
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Control of exothermic reactions
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Purification to achieve the typical commercial purity of 97%
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Containment of potentially hazardous byproducts
Given its specialized nature, the compound is typically produced in limited quantities for research and industrial applications rather than bulk commercial production .
| Parameter | Typical Specification |
|---|---|
| Purity | 97% |
| Storage Temperature | 2-8°C |
| Form | Clear liquid |
| Packaging | Sealed containers under inert atmosphere |
These specifications ensure the stability and reliability of the compound for research and industrial applications .
| Quantity | Approximate Price Range (USD) |
|---|---|
| 50-100 mg | $45-60 |
| 1 g | $60-142 |
| 5 g | $295 |
| 25 g | $1,295 |
| Bulk quantities | Custom pricing |
This pricing structure places the compound in the category of specialty chemicals rather than commodity products, with costs reflecting the complexity of synthesis and purification .
| Classification System | Designation |
|---|---|
| GHS Pictogram | GHS07 (Warning) |
| Signal Word | Warning |
| Hazard Class | Irritant |
| UN Number | 3265 |
| Hazard Class | 8 (Corrosive liquid, acidic, organic) |
| Packing Group | III |
These classifications reflect the compound's potential to cause irritation to skin, eyes, and the respiratory system .
Hazard Statements
The following GHS hazard statements apply to this compound:
| Hazard Code | Description | Prevalence in Notifications |
|---|---|---|
| H315 | Causes skin irritation | 50% |
| H319 | Causes serious eye irritation | 100% |
| H335 | May cause respiratory irritation | 100% |
| H314 | Causes severe skin burns and eye damage | 50% |
These hazard statements indicate the compound's potential to cause irritation or damage to tissues upon contact or inhalation .
Precautionary Measures
Safe handling of 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride requires adherence to standard precautionary measures for corrosive and irritant chemicals:
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Use of appropriate personal protective equipment (gloves, eye protection, lab coat)
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Handling in a well-ventilated area or fume hood
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Avoidance of skin contact, eye contact, and inhalation
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Storage in sealed containers at recommended temperature (2-8°C)
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Compatibility considerations when used in chemical reactions
Specific precautionary statements (P-codes) include P261, P271, P280, among others, which provide guidance on exposure prevention and response measures .
Regulatory Status
Chemical Inventories
The regulatory status of 2-Allyloxy-1,1,2,2-tetrafluoroethanesulfonyl fluoride varies across jurisdictions and chemical inventories:
| Inventory | Status |
|---|---|
| TSCA (US Toxic Substances Control Act) | Not listed |
| ECHA C&L Inventory | Notified |
| EPA CompTox Chemicals Dashboard | Listed (DTXSID40381986) |
Its classification as a PFAS (per- and polyfluoroalkyl substance) may subject it to increasing regulatory scrutiny as global regulations addressing this chemical class evolve .
Transportation Regulations
For transportation purposes, the compound is classified as:
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UN 3265 (Corrosive liquid, acidic, organic, n.o.s.)
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Hazard Class: 8
-
Packing Group: III
These designations determine the appropriate shipping requirements, packaging specifications, and hazard communication elements required for transport .
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